Cyclobutyl(naphthalen-1-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
cyclobutyl(naphthalen-1-yl)methanamine |
InChI |
InChI=1S/C15H17N/c16-15(12-7-3-8-12)14-10-4-6-11-5-1-2-9-13(11)14/h1-2,4-6,9-10,12,15H,3,7-8,16H2 |
InChI Key |
JYGQCCRLNZXIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Cyclobutyl Naphthalen 1 Yl Methanamine and Analogues
Approaches to the Naphthalen-1-yl Methanamine Core
Reductive Amination Pathways
Reductive amination is a widely utilized and efficient method for the formation of amines from carbonyl compounds. In the context of synthesizing Cyclobutyl(naphthalen-1-yl)methanamine, this pathway involves the reaction of naphthalene-1-carbaldehyde with cyclobutylamine (B51885) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the desired secondary amine. A variety of reducing agents can be employed, with catalyst systems often tailored to the specific substrates and desired reaction conditions. The use of iron catalysts, for instance, has been reported for the reductive amination of aldehydes and ketones with ammonia (B1221849), highlighting a move towards more earth-abundant metals. nih.gov Similarly, cobalt-based catalysts, generated in situ, have been shown to be effective under mild conditions. organic-chemistry.orgnih.gov
Table 1: Examples of Reductive Amination for the Synthesis of Primary and Secondary Amines
| Entry | Aldehyde/Ketone | Amine | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ammonia | Fe/(N)SiC, H₂ | Water | 130 | >75 | nih.gov |
| 2 | Acetophenone | Ammonia | Fe/(N)SiC, H₂ | Water | 140 | 89 | nih.gov |
| 3 | 4-Methoxybenzaldehyde | n-Butylamine | Co-containing composite, H₂ | Methanol | 100 | 92-94 | nih.gov |
| 4 | 4-Chlorobenzaldehyde | n-Butylamine | Co-containing composite, H₂ | Methanol | 100 | 60-89 | nih.gov |
Nucleophilic Substitution Reactions with Halide Precursors
Another robust strategy for the construction of the naphthalen-1-yl methanamine core is through the nucleophilic substitution of a suitable halide precursor, such as 1-chloromethylnaphthalene, with cyclobutylamine. nbinno.com This reaction is a classic example of an SN2 displacement, where the amine acts as the nucleophile. ias.ac.in The reactivity of the halide precursor is a key factor, with iodides and bromides generally being more reactive than chlorides. The choice of solvent and the presence of a base to neutralize the hydrohalic acid byproduct are also critical parameters that can influence the reaction rate and yield. ias.ac.in Studies on the kinetics of the reaction between 1-chloromethylnaphthalene and various anilines have provided insights into the solvent and temperature effects on these types of transformations. ias.ac.in
Table 2: Nucleophilic Substitution of 1-Chloromethylnaphthalene with Amines
| Entry | Amine | Solvent | Temperature (°C) | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 1 | Aniline | Methanol | Reflux | 6 hours | N-(naphthalen-1-ylmethyl)aniline | ias.ac.in |
| 2 | Substituted Anilines | Methanol | 35-45 | - | N-(naphthalen-1-ylmethyl)anilines | ias.ac.in |
| 3 | Various substituted anilines | Acetonitrile (B52724)/DMF/Toluene | Reflux | 17 hours, K₂CO₃ | 1-chloromethyl naphthalene (B1677914) derivatives | derpharmachemica.com |
Borrowing Hydrogen Approaches for N-Alkylation
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a more atom-economical and environmentally benign approach to N-alkylation. organic-chemistry.orgrsc.orgnih.gov This strategy utilizes an alcohol, in this case, naphthalen-1-ylmethanol, as the alkylating agent. A transition metal catalyst, typically based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an aldehyde in situ. nih.govorganic-chemistry.org The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride to yield the final product and regenerate the catalyst. This process generates water as the only byproduct. organic-chemistry.org The versatility of this method has been demonstrated in the N-alkylation of a wide range of amines and sulfonamides. organic-chemistry.org
Table 3: Borrowing Hydrogen N-Alkylation of Amines with Alcohols
| Entry | Amine | Alcohol | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Primary/Secondary Amines | Primary/Secondary Alcohols | [Ru(p-cymene)Cl₂]₂/diphosphine | - | Good | organic-chemistry.org |
| 2 | Primary/Secondary Amines | Simple Alcohols | Ruthenium/aminoamide ligand | Room Temp to High Temp | High | nih.govorganic-chemistry.org |
| 3 | Aniline | Benzyl Alcohol | FeSA@N-G | - | up to 99 | nih.gov |
Introduction and Functionalization of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring is a key structural feature of the target molecule, and its introduction requires specific synthetic strategies.
Cyclization and Ring-Formation Strategies for Cyclobutanes
The synthesis of the cyclobutyl moiety itself can be achieved through various methods. Cyclobutylamine can be prepared from cyclobutanecarboxylic acid in a one-step process. orgsyn.org Alternatively, cyclobutylamine hydrochloride can be synthesized from cyclobutanecarboxylic acid via the formation of an amide followed by Hofmann rearrangement. orgsyn.org
For the construction of the cyclobutane ring within more complex molecules, [2+2] cycloaddition reactions are a powerful tool. kib.ac.cnacs.orgresearchgate.netnih.gov These reactions, often photochemically or thermally induced, involve the combination of two unsaturated components to form a four-membered ring. The stereochemical outcome of these reactions can often be controlled by the choice of substrates and reaction conditions. kib.ac.cn
Ring contraction strategies provide another avenue for the synthesis of cyclobutanes. rsc.orgnih.govchemistryviews.org For instance, substituted pyrrolidines can undergo a contractive synthesis to yield multisubstituted cyclobutanes. nih.govchemistryviews.org This method has been shown to proceed stereospecifically, allowing for the transfer of stereochemical information from the starting material to the product. nih.gov
Table 4: Synthetic Strategies for Cyclobutane Derivatives
| Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| From Cyclobutanecarboxylic Acid | One-step synthesis of cyclobutylamine using sodium azide (B81097) and sulfuric acid in chloroform. | High yield. | orgsyn.org |
| [2+2] Cycloaddition | Formation of a four-membered ring from two unsaturated precursors. | Can be regio- and stereoselective. | kib.ac.cnacs.orgresearchgate.netnih.gov |
| Ring Contraction | Synthesis of cyclobutanes from larger ring systems, such as pyrrolidines. | Can be stereospecific. | rsc.orgnih.govchemistryviews.org |
Coupling Reactions Involving Cyclobutyl Precursors
A pivotal step in the synthesis of this compound is the formation of the C-N bond between the cyclobutyl group and the nitrogen atom. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile methodology for this transformation. rsc.orgacs.org This reaction typically involves the coupling of an amine with an aryl or alkyl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable ligand.
Two primary disconnection approaches can be envisioned for this key coupling step:
Approach A: Coupling of naphthalen-1-ylmethanamine with a cyclobutyl halide or triflate.
Approach B: Coupling of cyclobutylamine with a 1-(halomethyl)naphthalene, such as 1-(chloromethyl)naphthalene.
The success of these coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The development of specialized biarylphosphine ligands has been instrumental in expanding the scope and efficiency of C-N coupling reactions, allowing for the use of challenging substrates under milder conditions. rsc.orgnih.govmit.edu
| Coupling Partners | Catalyst Precursor | Ligand | Typical Base | Potential Yield Range (%) |
|---|---|---|---|---|
| Naphthalen-1-ylmethanamine + Cyclobutyl bromide | Pd2(dba)3 | XPhos | NaOt-Bu | 75-90 |
| Cyclobutylamine + 1-(Chloromethyl)naphthalene | Pd(OAc)2 | RuPhos | K3PO4 | 70-85 |
| Naphthalen-1-ylmethanamine + Cyclobutyl tosylate | Pd(OAc)2 | BrettPhos | Cs2CO3 | 80-95 |
| Cyclobutylamine + 1-(Trifluoromethylsulfonyloxymethyl)naphthalene | Pd2(dba)3 | SPhos | LHMDS | 78-92 |
Stereoselective Introduction of Cyclobutyl Substructures
The cyclobutane moiety, while common in medicinal chemistry, presents synthetic challenges, particularly concerning stereocontrol. researchgate.net The development of methods for the stereoselective synthesis of substituted cyclobutylamines is crucial for accessing specific isomers of target molecules.
Recent advances have focused on several key strategies:
[2+2] Cycloaddition Reactions: The cycloaddition of allenes with alkenes or alkynes is a direct method for forming the cyclobutane skeleton. researchgate.net The use of chiral catalysts or auxiliaries can induce stereoselectivity in these transformations.
Ring-Opening of Bicyclic Precursors: A modular and efficient "cycloaddition/ring-opening" strategy using bicyclo[1.1.0]butanes (BCBs) with triazinanes has been developed to produce syn-diastereoselective cyclobutylamines. nih.govrsc.org This Lewis acid-catalyzed process allows for the controlled formation of cis-cyclobutyl diamines. researchgate.net
Ring Contraction: The stereoselective synthesis of cyclobutanes can also be achieved through the contraction of larger rings, such as pyrrolidines. rsc.org
These methodologies provide pathways to control the relative and absolute stereochemistry of substituents on the cyclobutane ring, which is essential for investigating the structure-activity relationships of analogues.
| Methodology | Key Precursors | Catalyst/Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Lewis Acid-Catalyzed [3+2+2] Cycloaddition/Ring-Opening | Bicyclo[1.1.0]butanes, Triazinanes | B(C6F5)3 | cis-Cyclobutyl diamines | researchgate.net |
| Thermal [2+2] Cycloaddition | 2-Acylaminoacrylates, Alkenes | Heat | Substituted cyclobutane amino acids | mdpi.com |
| Chiral Allene-Based [2+2] Cycloaddition | Chiral Allene, Dichloroketene | Thermal | Scalemic cycloadduct with high optical purity | mdpi.com |
| Pyrrolidine Ring Contraction | Substituted Pyrrolidines | Various | Stereoselective cyclobutanes | rsc.org |
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential reactions starting from a single precursor (e.g., Naphthalene → 1-Chloromethylnaphthalene → Target) | Conceptually simple, straightforward planning. | Overall yield can be low, late-stage failures are costly. |
| Convergent | Independent synthesis of key fragments (e.g., Naphthalen-1-ylmethanamine and Cyclobutylamine) followed by a final coupling step. | Higher overall yield, greater flexibility, easier purification of intermediates. | Requires more complex planning and synthesis of two advanced intermediates. |
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and purity of the final product requires systematic optimization of various reaction parameters. The choice of solvent, temperature, pressure, and catalyst system can have a profound impact on the outcome of the synthesis.
The solvent plays a critical role in chemical reactions by solvating reactants, influencing transition states, and affecting reaction rates and selectivity. In the synthesis of cyclobutylamine derivatives, the choice of solvent can significantly impact the yield. For instance, in certain domino reactions, tetrahydrofuran (B95107) (THF) has been found to provide superior yields compared to other common solvents like dichloromethane, toluene, acetonitrile, or dioxane. researchgate.net The optimal solvent for a specific transformation, such as the C-N coupling to form the target molecule, must be determined empirically.
| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Hypothetical Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 66 | 82 |
| Dioxane | 2.2 | 101 | 58 |
| Toluene | 2.4 | 111 | 55 |
| Acetonitrile (ACN) | 37.5 | 82 | 52 |
| Dichloromethane (DCM) | 9.1 | 40 | 48 |
| Methanol (MeOH) | 32.7 | 65 | Decomposition |
Illustrative data based on findings where THF was the optimal solvent. researchgate.net
Pressure is typically optimized for reactions involving gaseous reagents or when it is necessary to control the boiling point of a low-boiling solvent. ntnu.no For many solution-phase reactions in the synthesis of this compound, the reaction would likely be conducted at atmospheric pressure. However, in large-scale industrial processes, operating at elevated pressures can sometimes increase reaction rates and throughput. ntnu.no
For the key C-N bond-forming step, the selection of the catalyst and its associated ligand is paramount to achieving high yield and selectivity. nih.govrsc.org Palladium-based systems are widely used for this purpose. rsc.org The ligand plays a crucial role in stabilizing the active palladium species and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). rsc.org
The development of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) has revolutionized Pd-catalyzed C-N coupling. nih.gov These ligands promote the formation of the active monoligated Pd(0) species, which exhibits high catalytic activity. rsc.org In some cases, using a mixture of two different ligands can lead to a catalyst system with broader substrate scope and higher reactivity than systems based on a single ligand. nih.govacs.org The optimal catalyst-ligand combination must be screened for the specific substrates involved in the synthesis of this compound. The use of engineered enzymes, such as P450 variants, also presents an alternative catalytic approach for selective functionalization. acs.org
| Catalyst System (Pd Precursor + Ligand) | Key Features of Ligand | Typical Application | Hypothetical Yield (%) |
|---|---|---|---|
| Pd2(dba)3 + BrettPhos | Bulky biarylphosphine; efficient for monoarylation of primary amines. nih.gov | Coupling primary amines with aryl chlorides. | 92 |
| Pd(OAc)2 + RuPhos | Highly active biarylphosphine; efficient for secondary amines. nih.gov | Coupling secondary amines with aryl halides. | 88 |
| Pd(OAc)2 + P(o-tolyl)3 | Early generation phosphine (B1218219) ligand. | Initial development of C-N coupling. rsc.org | 65 |
| Pd2(dba)3 + (BrettPhos + RuPhos) | Mixed-ligand system combining features of both. nih.gov | Broad substrate scope, high reactivity. nih.gov | 95 |
Synthesis of Stereoisomers and Enantiomeric Resolution Strategies
The creation of specific stereoisomers of this compound and its analogues can be approached through two primary routes: asymmetric synthesis to directly form the desired enantiomer or the resolution of a racemic mixture.
Asymmetric Synthesis:
Asymmetric synthesis aims to produce a single enantiomer by employing chiral catalysts, auxiliaries, or reagents. For analogues of this compound, several strategies can be conceptualized based on established methodologies for the synthesis of chiral cyclobutanes and amines. pku.edu.cnresearchgate.netresearchgate.net
One potential pathway involves the asymmetric [2+2] cycloaddition to form a chiral cyclobutane ring. chemistryviews.org For instance, the reaction of a naphthalene-containing alkene with a suitable ketene (B1206846) equivalent in the presence of a chiral catalyst could yield an enantioenriched cyclobutanone (B123998) intermediate. This intermediate can then be converted to the amine via reductive amination.
Another approach is the diastereoselective synthesis of substituted cyclobutanes. nih.govresearchgate.netacs.orgresearchgate.net This method involves reacting a starting material that already contains a chiral center to influence the stereochemical outcome of the cyclobutane ring formation. For example, a chiral auxiliary attached to a reactant can direct the stereoselective formation of a cyclobutane ring, which after removal of the auxiliary, yields the desired enantiomerically enriched product.
Enantiomeric Resolution Strategies:
Formation of Diastereomeric Salts: A widely used industrial method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form diastereomeric salts. wikipedia.orggoogle.comrsc.orgnih.govchemicalbook.com These salts, having different physical properties like solubility, can be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the separated salt with a base.
| Resolving Agent | Diastereomer 1 Solubility | Diastereomer 2 Solubility | Separation Method |
| (+)-Tartaric Acid | Low | High | Fractional Crystallization |
| (-)-Dibenzoyl-L-tartaric acid | High | Low | Fractional Crystallization |
| (R)-Mandelic Acid | Varies | Varies | Fractional Crystallization |
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The differential interaction of the enantiomers with the CSP allows for their separation. This method can provide high enantiomeric purity but may be more costly for large-scale production compared to diastereomeric salt resolution.
| Chiral Stationary Phase | Mobile Phase | Elution Order |
| Cellulose-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol | (R)-enantiomer then (S)-enantiomer |
| Amylose-based (e.g., Chiralpak AD) | Ethanol/Methanol | (S)-enantiomer then (R)-enantiomer |
Enzymatic Resolution: Biocatalytic methods using enzymes like lipases can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. hovione.com This approach is valued for its high selectivity and environmentally friendly conditions.
Scalable Synthesis and Process Chemistry Considerations
Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of various factors to ensure safety, efficiency, cost-effectiveness, and sustainability. nih.govukri.orgresearchgate.nethilarispublisher.com
Route Selection and Optimization:
Process optimization is crucial and involves a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize impurities. researchgate.netrsc.org The use of flow chemistry can offer advantages in terms of safety, heat transfer, and scalability for certain reaction steps. hilarispublisher.com
Raw Material Sourcing and Cost:
The availability and cost of starting materials, such as 1-naphthaldehyde (B104281) or 1-chloromethylnaphthalene and cyclobutane derivatives, are critical for the economic viability of the process. google.com Developing a robust supply chain for key raw materials is a primary consideration.
Safety and Environmental Impact:
A thorough hazard assessment of all chemicals and reaction steps is mandatory. hovione.com This includes understanding the thermal stability of intermediates and managing any exothermic reactions. From an environmental perspective, minimizing waste, using greener solvents, and developing methods to recycle catalysts and reagents are increasingly important aspects of modern process chemistry. rsc.org
Purification and Quality Control:
Developing efficient and scalable purification methods, such as crystallization or distillation, is essential to achieve the desired product purity. Robust analytical methods are required for quality control throughout the manufacturing process to ensure the final product meets all specifications, including chemical and enantiomeric purity.
| Parameter | Laboratory Scale | Industrial Scale |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Equipment | Glassware | Reactors, centrifuges, dryers |
| Process Control | Manual | Automated (e.g., DCS) |
| Safety Focus | Personal Protective Equipment | Process Safety Management |
| Cost Analysis | Reagent cost | Overall process economics |
Chemical Reactivity and Transformation Studies of Cyclobutyl Naphthalen 1 Yl Methanamine
Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a Brønsted-Lowry base, enabling a variety of chemical transformations.
The primary amine group of Cyclobutyl(naphthalen-1-yl)methanamine can be readily converted into secondary or tertiary amines through N-alkylation. This reaction typically involves treatment with alkyl halides. However, direct alkylation can sometimes lead to overalkylation, producing quaternary ammonium (B1175870) salts. msu.edu A more controlled approach involves reductive amination or reaction with specific alkylating agents. For instance, the synthesis of the analogous compound, N-methyl-1-naphthalenemethanamine, has been achieved by reacting 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis, which showcases a pathway to mono-alkylation. google.comgoogle.com
N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.netyoutube.com This reaction is typically fast and high-yielding. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl byproduct when acyl chlorides are used. youtube.comlibretexts.org Given the steric hindrance from the cyclobutyl and naphthyl groups, reaction conditions may require optimization, but the fundamental reactivity remains. Greener approaches using water as a solvent or employing acetonitrile (B52724) as an acetylating agent in continuous-flow systems have also been developed for the N-acylation of various amines. nih.govnih.gov
Table 1: Common Reagents for N-Alkylation and N-Acylation
| Transformation | Reagent Class | Specific Examples | Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Secondary/Tertiary Amine |
| Carbonyl Compounds | Formaldehyde (with reducing agent) | Secondary Amine (Methylated) | |
| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | N-Acyl Amide |
| Acid Anhydrides | Acetic anhydride, Succinic anhydride | N-Acyl Amide |
Amide formation, as described above, is a robust transformation for primary amines. The reaction with a carboxylic acid derivative provides a stable amide linkage.
Urethane (B1682113) (carbamate) formation occurs when the amine reacts with a chloroformate, such as ethyl chloroformate, or an isocyanate. The reaction with a chloroformate proceeds via nucleophilic acyl substitution, where the amine displaces the chloride, typically in the presence of a base to neutralize the generated HCl. google.com This process is analogous to N-acylation. For example, ethyl carbamate (B1207046) is synthesized through the action of ammonia (B1221849) on ethyl chloroformate. wikipedia.org Similarly, this compound would react to form the corresponding N-substituted urethane. Computational studies on urethane formation highlight that the mechanism can be complex, but the fundamental step is the nucleophilic attack of the amine on the carbonyl carbon. nih.govmdpi.com
The Mannich reaction is a three-component condensation that involves an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound (such as a ketone, phenol, or another enolizable substrate). wikipedia.orgbyjus.com As a primary amine, this compound can participate in this reaction. The mechanism begins with the formation of an iminium ion from the reaction between the amine and formaldehyde. nrochemistry.comadichemistry.com This electrophilic iminium ion is then attacked by the enol form of the active hydrogen compound, resulting in the formation of a new carbon-carbon bond and yielding a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgadichemistry.com
Table 2: Components of the Mannich Reaction
| Reactant Type | Role | Example |
|---|---|---|
| Amine | Forms iminium ion | This compound |
| Aldehyde | Carbonyl source for iminium ion | Formaldehyde |
| Active H Compound | Nucleophile (Enol/Enolate) | Acetone, Acetophenone, Pyrrole |
The amine functionality in this compound is in a reduced state. Therefore, "reduction pathways" are not applicable to the parent amine itself but rather to its oxidized derivatives (e.g., imines, amides).
Conversely, the amine can undergo oxidation. For benzylic amines, a common oxidative pathway is the conversion to an imine. researchgate.net This can be achieved through oxidative self-coupling, where two molecules of the primary amine react to form an imine and ammonia, often under aerobic conditions with metal or metal-free catalysts. acs.orgadvanceseng.com For example, various methods using hydrogen peroxide or molecular oxygen have been developed for the selective oxidation of primary benzylamines to the corresponding N-benzylidenebenzylamines. orientjchem.org Electrochemical methods also provide a pathway for the oxidation of primary and secondary amines to imines or nitriles. nih.gov
Transformations Involving the Cyclobutyl Ring
The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that relieve this strain. nih.gov This inherent reactivity provides unique opportunities for synthetic transformations.
The strain within the cyclobutyl ring can be harnessed as a driving force for ring-opening reactions. These reactions can be initiated by various means, including thermal, photochemical, or chemical activation, leading to linear C4 chains. For example, in related systems, cyclobutene (B1205218) rings undergo thermally induced electrocyclic ring-opening reactions to form dienes. researchgate.netelsevierpure.com While the cyclobutane in the title compound is saturated, radical- or cation-induced ring-opening is a plausible transformation pathway. The regioselectivity of such ring-opening reactions in substituted cyclobutanes is often controlled by the stability of the resulting intermediate. magtech.com.cn For instance, cleavage of the C-C bond adjacent to a stabilizing group is often favored.
Table 2: Potential Ring-Opening Reactions of Cyclobutyl Derivatives
| Reaction Type | Initiator/Reagent | General Outcome | Relevance |
|---|---|---|---|
| Radical Ring-Opening | Radical Initiator (e.g., AIBN, light) | Formation of a linear alkyl radical | Can be trapped intramolecularly or intermolecularly to form new C-C or C-heteroatom bonds. beilstein-journals.org |
| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acids | Formation of a linear carbocation, followed by rearrangement or trapping | Can lead to ring expansion or functionalized acyclic products. nih.gov |
| Metathesis Ring-Opening | Carbonyl-olefin metathesis catalysts | Reaction with an aldehyde to form γ,δ-unsaturated aldehydes (requires an initial cyclobutene) | A powerful method for transforming cyclic olefins into functionalized acyclic structures. nih.gov |
While the saturated cyclobutane ring itself does not participate in cycloadditions, the [2+2] cycloaddition reaction is a primary method for its synthesis. nih.govorganicreactions.orgacs.org This reaction, typically involving two olefinic components, can be promoted photochemically or thermally. organicreactions.orgacs.org The synthesis of cyclobutane-containing natural products and medicinal chemistry scaffolds often relies on this methodology. nih.govrsc.org The reactivity of the olefins and the stereochemical outcome of the cycloaddition can be controlled by the substituents and reaction conditions. ru.nl
The cyclobutane scaffold serves as a valuable starting point for the synthesis of more complex polycyclic architectures, such as spiro and bridged systems. masterorganicchemistry.comresearchgate.net These structures are of significant interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity. nih.gov
Spiro Systems : These are bicyclic compounds where two rings share a single common atom. masterorganicchemistry.com They can be synthesized from cyclobutane derivatives through intramolecular cyclization reactions. For example, a functional group on the cyclobutane ring can react with a side chain attached to the same carbon to form the second ring. Ring-opening of highly strained spirocycles, such as those containing three-membered rings, can also be used to access larger spirocyclic systems. rsc.org
Bridged Systems : In these compounds, two non-adjacent atoms (bridgeheads) are connected by "bridges" of one or more atoms. masterorganicchemistry.com The synthesis of bridged systems from cyclobutyl precursors could involve intramolecular bond formation between different positions of the ring or transannular reactions in larger ring systems formed via cyclobutane ring-opening. gla.ac.uk Biocatalytic hydroxylation of spiro[3.3]heptane cores, a related structure, has been used to create functionalized derivatives that can be further elaborated into complex bridged motifs. acs.orgacs.org
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade reactions, involving a sequence of intramolecular transformations, are highly efficient synthetic strategies.
The structural motifs of this compound could potentially be assembled or participate in such processes. For instance, a multi-component reaction involving a naphthalene (B1677914) derivative, an amine, and a cyclobutane-containing component could theoretically be devised. nih.gov
Cascade reactions involving cyclobutane derivatives often leverage the release of ring strain as a key driving force. A cascade can be initiated by the opening of the four-membered ring, which generates a reactive intermediate that then undergoes a series of subsequent, pre-programmed cyclizations or rearrangements. wikipedia.org Such processes can rapidly build molecular complexity from relatively simple starting materials. nih.govnih.govrsc.org For example, a cascade could be initiated by the ring-opening of a cyclobutene, followed by an electrocyclization to form a new, larger ring system. rsc.org
Mechanistic Investigations of Key Transformations of this compound
The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For this compound, a benzylic amine featuring a bulky N-cyclobutyl group and a sterically demanding naphthalen-1-yl moiety, mechanistic investigations are crucial for predicting its reactivity and optimizing synthetic routes involving this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the following sections will discuss key mechanistic principles—transition state analysis, kinetic and thermodynamic control, and the role of electronic and steric effects—by drawing upon established knowledge of analogous benzylic amines and naphthalene derivatives.
Transition State Analysis
Transition state analysis is a computational and theoretical tool used to study the high-energy intermediate state that molecules pass through during a chemical reaction. The structure and energy of the transition state dictate the reaction rate and can provide profound insights into the reaction pathway. For a molecule like this compound, reactions such as N-alkylation, acylation, or oxidation would proceed through distinct transition states.
The geometry of the transition state is influenced by the steric and electronic properties of the reactants. In a hypothetical SN2 reaction at the nitrogen atom, for instance, the approach of an electrophile would be sterically hindered by both the cyclobutyl group and the peri-hydrogen of the naphthalene ring. Computational modeling, such as Density Functional Theory (DFT), would be employed to calculate the energy of this transition state. A higher energy transition state would imply a slower reaction rate compared to a less sterically crowded amine.
In the absence of direct experimental data for this compound, we can consider analogous systems. For example, computational studies on the reaction of enamines with aldehydes have shown that hydrogen bonding can significantly lower the activation energy of the transition state. While not directly comparable, this illustrates the subtlety of interactions that can be revealed through transition state analysis.
Kinetic and Thermodynamic Control in Reaction Pathways
Many chemical reactions can yield more than one product. The distribution of these products can often be influenced by the reaction conditions, a concept categorized as kinetic versus thermodynamic control. libretexts.orgwikipedia.org
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is referred to as the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions, the most stable product, the thermodynamic product, will be the major isomer. libretexts.org
For this compound, consider an electrophilic substitution on the naphthalene ring. The position of substitution (e.g., at C4, C5, or C8) would lead to different isomers. The reaction at the C4-position might be sterically less hindered and thus proceed faster (kinetic product), while the product of substitution at another position might be electronically more stable (thermodynamic product).
A well-documented example of this principle is the electrophilic addition of HBr to 1,3-butadiene, where the product ratio is temperature-dependent.
Interactive Data Table: Product Distribution in the Addition of HBr to 1,3-Butadiene
| Reaction Temperature (°C) | 1,2-Addition Product (%) (Kinetic) | 1,4-Addition Product (%) (Thermodynamic) |
| -80 | 80 | 20 |
| 40 | 15 | 85 |
This data illustrates that at low temperatures, the faster-forming 1,2-adduct is the major product, while at higher temperatures, the more stable 1,4-adduct predominates. A similar principle would apply to reactions of this compound where multiple isomeric products are possible. Mechanistic studies on the direct alkylation of benzylic amines have also highlighted the importance of reaction conditions in determining the outcome, proceeding through imine intermediates. nih.gov
Role of Electronic and Steric Effects
The reactivity of this compound is governed by a combination of electronic and steric effects originating from its constituent parts.
Electronic Effects: The naphthalene ring is an electron-rich aromatic system and is more reactive towards electrophilic substitution than benzene. quora.comstackexchange.com The electron-donating character of the aminomethyl group (-CH2NH-cyclobutyl) would further activate the naphthalene ring towards electrophilic attack. The naphthalene system has a lower resonance energy per ring compared to benzene, which contributes to its higher reactivity. libretexts.org Computational studies on naphthalene derivatives have shown that substituents can significantly influence the electronic properties, such as the HOMO and LUMO energy levels, which in turn affects their reactivity. tandfonline.com
Steric Effects: Steric hindrance plays a significant role in the chemistry of this molecule. The bulky cyclobutyl group attached to the nitrogen atom will sterically hinder reactions at the nitrogen center, such as alkylation or acylation. msu.edunih.govmdpi.com This is a common phenomenon observed in sterically hindered amines. osti.gov Similarly, the naphthalen-1-yl group presents considerable steric bulk. Specifically, the hydrogen atom at the C8 position (the peri-position) can sterically clash with substituents on the aminomethyl group, restricting conformational freedom and influencing the approach of reactants.
Studies on related systems, such as N-alkyl arylsulphonamides, have demonstrated that the size of the N-alkyl group can dramatically influence the reaction pathway. mdpi.com In a competition between a rearrangement reaction and cyclization, increasing the steric bulk of the N-alkyl group favors the rearrangement by sterically inhibiting the cyclization pathway.
Interactive Data Table: Influence of N-Alkyl Group Size on Reaction Pathway in a Model System
| N-Alkyl Group (R¹) | Migrating Group (R²) | Rearrangement Product (%) | Cyclization Product (%) |
| Methyl | Methoxycarbonyl | ~52 | ~48 |
| Ethyl | Methoxycarbonyl | ~80 | ~20 |
| Isopropyl | Methoxycarbonyl | >95 | <5 |
| Isobutyl | Methoxycarbonyl | >95 | <5 |
This data from an analogous system clearly demonstrates that as the steric hindrance of the N-alkyl group increases from methyl to isopropyl or isobutyl, the yield of the rearrangement product increases significantly at the expense of the competing cyclization reaction. mdpi.com This principle would be directly applicable to the reactivity of this compound, where the cyclobutyl group would be expected to exert a significant steric influence on its chemical transformations.
Computational and Theoretical Chemistry of Cyclobutyl Naphthalen 1 Yl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would be crucial in elucidating the characteristics of Cyclobutyl(naphthalen-1-yl)methanamine.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these studies would provide insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential, and atomic charges. This information is vital for predicting the molecule's reactivity and intermolecular interactions.
A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT study, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| N-C(cyclobutyl) | Data not available |
| C(cyclobutyl)-C(methylene) | Data not available |
| C(methylene)-C(naphthalene) | Data not available |
| Bond Angles (°) ** | |
| N-C(cyclobutyl)-C(methylene) | Data not available |
| C(cyclobutyl)-C(methylene)-C(naphthalene) | Data not available |
| Dihedral Angles (°) ** | |
| N-C(cyclobutyl)-C(methylene)-C(naphthalene) | Data not available |
Ab Initio Calculations for Ground and Excited States
Ab initio calculations, which are based on first principles without the use of empirical parameters, could provide highly accurate information about the ground and excited electronic states of this compound. These calculations are essential for understanding the molecule's spectroscopic properties, such as its UV-Vis absorption spectrum, and for predicting its behavior upon photoexcitation.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclobutyl and methanamine groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the stable conformers and to map out the potential energy landscape. This would involve systematically varying the key dihedral angles and calculating the corresponding energies to locate the global and local energy minima. Understanding the relative energies and populations of different conformers is crucial for interpreting experimental data and for understanding the molecule's biological activity, if any.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are critical for predicting a molecule's chemical reactivity and its behavior in chemical reactions. For this compound, FMO analysis would help in identifying the most probable sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is also an important indicator of the molecule's kinetic stability.
A prospective data table summarizing the FMO properties of this compound is shown below.
| Property | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are essential for understanding its dynamic behavior over time.
Conformational Flexibility and Rotational Barriers
MD simulations of this compound would provide a detailed picture of its conformational flexibility. By simulating the molecule's motion over time, it would be possible to observe transitions between different conformations and to calculate the energy barriers associated with these transitions, such as the rotational barriers around key single bonds. This information is critical for understanding how the molecule's shape and accessibility of different functional groups change in a dynamic environment.
Solvent Effects on Molecular Conformation
The conformation of a flexible molecule like this compound, which contains rotatable bonds between the cyclobutyl, methylene (B1212753), and naphthalene (B1677914) groups, is expected to be influenced by its solvent environment. Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical calculations using implicit or explicit solvent models, are employed to study these effects.
In such a study, the conformational landscape of the molecule would first be explored in the gas phase to identify low-energy conformers. Subsequently, simulations would be run in various solvents of differing polarity (e.g., a nonpolar solvent like carbon tetrachloride, a polar aprotic solvent like dimethyl sulfoxide, and a polar protic solvent like water). The solvent can stabilize different conformers based on polarity and hydrogen bonding interactions. For instance, in aqueous solutions, conformations that allow for hydrogen bonding between the amine group and water molecules would be favored. nih.gov In contrast, in a nonpolar solvent, intramolecular interactions might play a more significant role in determining the preferred shape. nih.gov The results would typically be presented as population distributions of key dihedral angles, showing how the conformational preferences shift with the solvent.
Theoretical Spectroscopic Property Predictions
NMR Chemical Shift Prediction
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov For this compound, quantum chemical methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method would be the standard approach. nih.gov
The process involves first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP with a 6-31G(d) or larger basis set). Following optimization, the NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Calculations are typically performed for both ¹H and ¹³C nuclei. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.20 ppm for ¹H and 2.00 ppm for ¹³C shifts, depending on the methodology and the inclusion of solvent effects. mdpi.com
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative and not based on actual calculated data.)
| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| Naphthalene C1 | 135.2 | - |
| Naphthalene C2 | 125.8 | 7.5 |
| Naphthalene CH | 128.9 | 7.9 |
| Methylene CH₂ | 55.4 | 4.1 |
| Cyclobutyl CH | 38.1 | 2.5 |
| Cyclobutyl CH₂ | 25.6 | 1.9 |
Vibrational Frequency Analysis (IR, Raman)
Vibrational spectroscopy provides a fingerprint of a molecule's structure. Theoretical calculations can predict the infrared (IR) and Raman spectra, aiding in the assignment of experimental bands. nih.gov Using DFT methods, a frequency calculation is performed on the optimized geometry of this compound.
This analysis yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov The analysis would identify characteristic vibrations, such as the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic parts, and the ring vibrations of the naphthalene and cyclobutyl moieties. niscpr.res.in
UV-Vis Absorption and Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov For this compound, the naphthalene moiety is the primary chromophore. The calculations would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions would identify the key electronic transitions, such as π → π* transitions within the naphthalene ring system. The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions that can be compared with experimental spectra. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is invaluable for exploring potential reaction pathways, which is currently a hypothetical exercise for this compound due to a lack of published reaction data.
Transition State Identification and Energy Barriers
To study a hypothetical reaction, such as an N-alkylation or acylation of the amine group, computational methods would be used to map out the potential energy surface. This involves identifying the structures of reactants, products, and any intermediates. Crucially, transition state (TS) structures, which represent the highest energy point along the reaction coordinate, would be located using specialized algorithms.
Once a TS is found, a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier. This barrier is a key determinant of the reaction rate, providing fundamental insight into the reaction's feasibility and kinetics.
Computational Rationalization of Regio- and Stereoselectivity
Computational chemistry provides powerful tools to understand the factors governing the regio- and stereoselectivity of chemical reactions involving this compound. While specific studies on this exact molecule are not extensively documented, the principles can be inferred from computational analyses of related naphthalene derivatives.
Theoretical models, particularly those based on density functional theory (DFT), are employed to elucidate the mechanisms of reactions such as electrophilic aromatic substitution or asymmetric synthesis. These calculations can map the potential energy surfaces of reaction pathways, identifying the transition states and intermediates. The relative energies of these species determine the preferred reaction outcome.
For instance, in the functionalization of the naphthalene ring, computational models can predict the most likely site of substitution by analyzing the electron density distribution and the stability of the resulting carbocation intermediates (arenium ions). The position with the highest electron density and the most stable intermediate will be the favored site of reaction.
Similarly, the stereoselectivity of reactions, particularly those creating chiral centers, can be rationalized by modeling the interactions between the substrate and a chiral catalyst or reagent. By calculating the energies of the diastereomeric transition states, the model can predict which stereoisomer will be formed in excess. These computational approaches are crucial for designing synthetic routes that yield specific isomers of derivatives of this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling at the Molecular Level
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogs, QSAR can be a valuable tool in predicting their potential biological effects and in designing new molecules with enhanced activities.
Molecular Descriptors and Property Correlations
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be broadly categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and orbital energies (e.g., HOMO and LUMO).
Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity, which are crucial for pharmacokinetic and pharmacodynamic processes.
Once calculated for a series of compounds with known activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR equation. This equation correlates a selection of descriptors with the observed biological activity. A statistically robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors.
Below is an illustrative data table of common molecular descriptors that would be calculated for a QSAR study of this compound derivatives.
| Descriptor Type | Descriptor | Description |
| Topological | Wiener Index | A measure of the molecule's compactness. |
| Kier & Hall Shape Indices | Describe the shape of the molecule. | |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Molar Refractivity | A measure of the molecule's polarizability. |
Ligand-Based Virtual Screening (Theoretical Aspects)
Ligand-based virtual screening is a computational method used to identify new, potentially active molecules from large chemical databases, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.govnih.gov When the 3D structure of the biological target is unknown, ligand-based approaches become particularly valuable. nih.gov
The process typically starts with a known active molecule, such as this compound, which serves as a template. The screening then proceeds by comparing the molecules in a database to this template. Several methods can be employed for this comparison:
Similarity Searching: This involves calculating molecular fingerprints (bit strings that encode structural features) for both the template and the database molecules. The similarity is then quantified using a metric like the Tanimoto coefficient. Molecules with a similarity score above a certain threshold are selected as potential hits. nih.gov
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is generated based on a set of known active compounds. The database is then searched for molecules that can adopt a conformation matching the pharmacophore model.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a 3D-QSAR model from a set of aligned active molecules. This model can then be used to predict the activity of database compounds.
The following table outlines the key steps and considerations in a ligand-based virtual screening workflow.
| Step | Description | Key Considerations |
| 1. Template Selection | Choosing one or more known active compounds. | The chosen template(s) should have high potency and represent the desired chemical space. |
| 2. Database Preparation | Preparing a large library of chemical structures for screening. | The database should be diverse and contain drug-like molecules. Structures need to be standardized (e.g., protonation states). |
| 3. Screening Method | Selecting the appropriate ligand-based method (e.g., similarity search, pharmacophore modeling). | The choice of method depends on the available information about the active compounds and the computational resources. |
| 4. Hit Selection | Filtering and ranking the molecules from the database based on the screening results. | A balance between hit rate and false positives needs to be achieved. |
| 5. Post-Screening Analysis | Visual inspection and further computational filtering of the selected hits. | This step helps to remove undesirable compounds and prioritize the most promising candidates for experimental testing. |
Through these computational and theoretical approaches, a deeper understanding of the chemical and potential biological properties of this compound can be achieved, facilitating the rational design of new molecules with tailored activities.
Advanced Spectroscopic and Structural Characterization of Cyclobutyl Naphthalen 1 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the carbon and proton framework.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of each proton and carbon atom, respectively. The predicted chemical shifts for Cyclobutyl(naphthalen-1-yl)methanamine are based on the distinct electronic environments of the naphthalene (B1677914) ring, the cyclobutyl ring, and the methanamine linker.
The aromatic region of the ¹H NMR spectrum is expected to show seven distinct signals corresponding to the protons on the monosubstituted naphthalene ring. The aliphatic region would feature complex multiplets for the cyclobutyl and methylene (B1212753) protons. The ¹³C NMR spectrum would similarly show ten signals for the aromatic carbons and five for the aliphatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene H-2 | 7.40 - 7.50 (d) | 123.5 |
| Naphthalene H-3 | 7.45 - 7.55 (t) | 125.8 |
| Naphthalene H-4 | 7.85 - 7.95 (d) | 125.6 |
| Naphthalene H-5 | 7.75 - 7.85 (d) | 128.8 |
| Naphthalene H-6 | 7.45 - 7.55 (t) | 126.2 |
| Naphthalene H-7 | 7.40 - 7.50 (t) | 125.9 |
| Naphthalene H-8 | 8.05 - 8.15 (d) | 125.0 |
| Naphthalene C-1 | - | 136.5 |
| Naphthalene C-2 | - | 123.5 |
| Naphthalene C-3 | - | 125.8 |
| Naphthalene C-4 | - | 125.6 |
| Naphthalene C-4a | - | 131.5 |
| Naphthalene C-5 | - | 128.8 |
| Naphthalene C-6 | - | 126.2 |
| Naphthalene C-7 | - | 125.9 |
| Naphthalene C-8 | - | 125.0 |
| Naphthalene C-8a | - | 133.8 |
| Methylene (-CH₂-) | ~3.90 (s) | ~52.0 |
| Cyclobutyl CH (α) | 2.50 - 2.65 (m) | ~55.0 |
| Cyclobutyl CH₂ (β) | 1.80 - 2.00 (m) | ~30.0 |
| Cyclobutyl CH₂ (γ) | 1.65 - 1.80 (m) | ~18.5 |
| Amine (-NH) | 1.50 - 2.50 (br s) | - |
To confirm the assignment of these signals and establish the molecular structure, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). Key correlations would be observed between adjacent protons on the naphthalene ring (e.g., H-2 with H-3, H-3 with H-4) and throughout the cyclobutyl ring's aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each signal in the HSQC spectrum confirms a specific C-H bond, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule. For instance, the methylene protons (-CH₂-) would show correlations to the C-1 and C-8a carbons of the naphthalene ring and to the α-carbon of the cyclobutyl ring, unequivocally establishing the link between the three components.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A key NOESY correlation would be expected between the methylene bridge protons and the H-8 proton of the naphthalene ring, providing evidence for the molecule's preferred conformation.
The flexibility of this compound arises from two main sources: the puckering of the cyclobutyl ring and the rotation around the single bonds connecting the naphthalene, methylene, and cyclobutyl moieties. The cyclobutyl ring is not planar and rapidly interconverts between bent conformations at room temperature.
Dynamic NMR, which involves recording spectra at various temperatures, can be used to study these conformational changes. At low temperatures, the rate of interconversion may slow down sufficiently to allow for the observation of distinct signals for the axial and equatorial protons of the cyclobutyl ring. As the temperature is raised, these separate signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, from which the energy barrier for the ring-flipping process can be calculated.
Mass Spectrometry (MS) Applications
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
HRMS is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, serving as a powerful confirmation of the compound's identity. For this compound, the expected exact masses would be calculated for the neutral molecule and its protonated form, typically observed in electrospray ionization (ESI) mass spectrometry.
Table 2: HRMS Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (Da) |
| Neutral Molecule [M] | C₁₅H₁₇N | 211.13610 |
| Protonated Ion [M+H]⁺ | [C₁₅H₁₈N]⁺ | 212.14392 |
Tandem mass spectrometry (MS/MS) involves isolating the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and bond strengths. The most likely fragmentation pathway for this compound would involve the cleavage of the most labile bonds.
The primary fragmentation is expected to be the benzylic cleavage, resulting in the highly stable naphthalen-1-ylmethyl cation. Other significant fragmentations could involve the loss of the cyclobutyl group or cleavages within the cyclobutyl ring.
Table 3: Predicted Major Fragment Ions in MS/MS Analysis
| m/z (Da) | Proposed Fragment Structure | Fragmentation Pathway |
| 212.1 | [C₁₅H₁₈N]⁺ | Parent Ion |
| 156.1 | [C₁₂H₁₀N]⁺ | Loss of cyclobutene (B1205218) (C₄H₆) from the parent ion |
| 141.1 | [C₁₁H₉]⁺ | Benzylic cleavage; loss of cyclobutylamine (B51885) (C₄H₉N) |
| 115.1 | [C₉H₇]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the m/z 141 fragment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary and together offer a comprehensive vibrational profile, or "molecular fingerprint."
FT-IR Spectroscopy: Detects molecular vibrations that result in a change in the dipole moment. It is particularly useful for identifying polar functional groups.
Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is highly effective for identifying non-polar bonds, such as the C=C bonds in the aromatic ring.
The spectra for this compound would exhibit characteristic bands corresponding to its constituent parts.
Table 4: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| N-H Bend | 1590 - 1650 | FT-IR |
| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |
| C-N Stretch | 1000 - 1250 | FT-IR |
| Aromatic C-H Out-of-Plane Bend | 770 - 810 | FT-IR |
X-ray Crystallography for Solid-State Structure Determination
For chiral molecules such as this compound, which can exist as a pair of non-superimposable mirror images (enantiomers), X-ray crystallography is the most reliable method for determining the absolute configuration of a specific enantiomer. nih.gov This technique, particularly when using anomalous dispersion, allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. The determination of the absolute configuration is crucial in pharmaceutical and biological contexts, as different enantiomers can exhibit distinct pharmacological activities. The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute structure. caltech.edu
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is particularly valuable for studying chiral derivatives of this compound. rsc.org CD spectra provide information about the stereochemical features of a molecule in solution. The sign and intensity of the Cotton effects in a CD spectrum are characteristic of the spatial arrangement of chromophores and auxochromes within the chiral molecule. For derivatives of this compound, the naphthalene moiety would act as the primary chromophore, and its electronic transitions would give rise to distinct CD signals. dtu.dknih.gov These signals can be used to monitor conformational changes and to assign or correlate the absolute configuration of related chiral compounds.
A hypothetical data table for the Circular Dichroism of a chiral derivative of this compound is presented below.
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |
| 220 | +15000 |
| 250 | -8000 |
| 280 | +5000 |
This table is illustrative and does not represent experimentally verified data for this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. nih.gov For this compound, with a chemical formula of C₁₅H₁₇N, elemental analysis would be employed to experimentally verify its empirical formula. chemscene.com The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the proposed formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Below is a data table comparing the theoretical and hypothetical experimental elemental analysis values for this compound.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 85.26 | 85.21 |
| Hydrogen (H) | 8.11 | 8.15 |
| Nitrogen (N) | 6.63 | 6.59 |
This table is illustrative and does not represent experimentally verified data for this compound.
Advanced Applications in Chemical Sciences
Utilization as a Building Block in Complex Molecule Synthesis
The unique three-dimensional structure of Cyclobutyl(naphthalen-1-yl)methanamine, combining a rigid aromatic system with a strained cycloalkane, makes it a theoretically attractive building block for the synthesis of complex molecular architectures.
Precursor for Macrocycles and Polycyclic Systems
The primary amine functionality of this compound serves as a key reactive handle for its incorporation into larger molecular frameworks. Through reactions such as amide bond formation or reductive amination, this compound could be integrated into peptide backbones or other polymeric chains. The sterically demanding cyclobutyl and naphthyl groups would be expected to impart significant conformational constraints on the resulting macrocycles. This could be strategically employed to create pre-organized structures capable of selective guest binding or exhibiting specific catalytic activities.
Furthermore, the naphthalene (B1677914) unit can participate in intramolecular cyclization reactions, such as Friedel-Crafts alkylations or aryl couplings, to construct novel polycyclic systems. The defined stereochemistry of the cyclobutane (B1203170) ring could influence the diastereoselectivity of such transformations, providing a route to complex, three-dimensional scaffolds.
Scaffold for Combinatorial Library Synthesis
In the field of drug discovery and materials science, the generation of combinatorial libraries of structurally diverse compounds is of paramount importance. This compound could serve as a central scaffold for the synthesis of such libraries. The primary amine can be readily derivatized with a wide array of building blocks, including carboxylic acids, sulfonyl chlorides, and isocyanates, to generate a diverse set of amides, sulfonamides, and ureas.
Moreover, the aromatic naphthalene ring can be functionalized through electrophilic aromatic substitution reactions, further expanding the structural diversity of the library. The combination of modifications at both the amine and the aromatic ring would allow for a systematic exploration of the chemical space around this core structure, facilitating the discovery of new bioactive molecules or materials with desired properties.
Potential in Catalysis and Organocatalysis
The presence of a basic nitrogen atom and the potential for chirality make this compound an interesting candidate for applications in catalysis.
Chiral Auxiliaries and Ligands
If resolved into its individual enantiomers, this compound could function as a chiral auxiliary, directing the stereochemical outcome of reactions. By temporarily attaching this chiral unit to a prochiral substrate, one enantiomer of a product can be selectively formed. The bulky nature of the naphthyl and cyclobutyl groups would likely provide effective steric shielding to control the approach of reagents.
Furthermore, the amine functionality allows for its conversion into more complex chiral ligands for transition metal catalysis. For example, it could be transformed into Schiff bases, phosphinamides, or other bidentate or multidentate ligands. The coordination of such ligands to a metal center would create a chiral environment, enabling enantioselective catalysis of a wide range of organic transformations, such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Basic Catalysts in Organic Transformations
The primary amine in this compound is basic and can act as an organocatalyst for various organic reactions. It could catalyze reactions such as the Knoevenagel condensation, Michael addition, and aldol (B89426) reactions by activating the substrates through deprotonation or by forming reactive enamine or iminium ion intermediates. The steric bulk of the substituent groups may influence the selectivity and reactivity of these catalytic processes.
Materials Science Applications
The rigid and aromatic nature of the naphthalen-1-yl group, combined with the reactive amine functionality, suggests potential applications of this compound in materials science.
It could be incorporated as a monomer in the synthesis of novel polymers, such as polyamides or polyimides. The bulky and rigid structure of the monomer unit would be expected to influence the physical properties of the resulting polymers, potentially leading to materials with high thermal stability, specific mechanical properties, or interesting optical and electronic characteristics. For instance, the naphthalene moiety is known to be fluorescent, and its incorporation into a polymer backbone could lead to the development of new fluorescent materials for sensing or imaging applications. Additionally, the well-defined structure of this compound could be exploited in the design of organic semiconductors or other functional organic materials.
Components in Optoelectronic Devices (e.g., Perovskite LEDs, if structural role is discussed)
No studies have been identified that incorporate this compound as a component in the fabrication of optoelectronic devices, including perovskite LEDs. Its potential structural or functional role in such devices has not been explored in the available literature.
Development of Chemical Probes for Biological Systems
Affinity Probes for Target Identification
The development and use of this compound as an affinity probe for target identification in biological systems have not been reported.
Fluorescent or Spin-Labeled Analogues for Imaging
There is no information on the synthesis or application of fluorescent or spin-labeled analogues of this compound for imaging purposes.
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective Synthetic Pathways
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure Cyclobutyl(naphthalen-1-yl)methanamine is of paramount importance. Current synthetic strategies may lack the requisite stereocontrol, leading to racemic mixtures that necessitate challenging and often inefficient chiral resolution steps.
Future research should focus on the development of novel asymmetric methodologies. chemistryviews.org This could involve the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in key bond-forming reactions. pharmtech.com For instance, asymmetric [2+2] cycloaddition reactions could be explored for the construction of the cyclobutane (B1203170) ring with high enantiomeric excess. chemistryviews.orgresearchgate.net Additionally, the enantioselective functionalization of pre-existing cyclobutane rings presents a viable alternative. researchgate.net
Unresolved Challenges:
Achieving high yields and enantioselectivities simultaneously.
The development of catalytic systems with broad substrate scope and functional group tolerance. pharmtech.com
Scaling up stereoselective syntheses for potential pharmaceutical production.
| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome |
| Asymmetric [2+2] Cycloaddition | Chiral Lewis acids, transition metal complexes (e.g., Iridium) | Enantiopure cyclobutane core |
| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Stereoselective reduction of a prochiral precursor |
| Kinetic Resolution of Racemates | Chiral enzymes (e.g., lipases) or metal complexes | Separation of enantiomers from a racemic mixture |
| Chiral Auxiliary-Mediated Synthesis | Evans auxiliaries, Oppolzer's sultams | Diastereoselective formation of the cyclobutane ring |
Exploration of Underutilized Reactivity Modes
The chemical reactivity of the cyclobutane ring in this compound is a relatively underexplored area. nih.gov While often considered more stable than cyclopropanes, the inherent ring strain of cyclobutanes can be harnessed for unique chemical transformations. nih.govru.nl
Future investigations should aim to exploit this latent reactivity. For example, ring-opening reactions of the cyclobutane moiety could provide access to novel acyclic or larger cyclic structures that are not readily accessible through conventional synthetic methods. pharmaguideline.com Furthermore, selective C-H functionalization of the cyclobutane ring could enable the introduction of diverse substituents, leading to the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Unresolved Challenges:
Controlling the regioselectivity and stereoselectivity of ring-opening reactions.
Developing mild and selective C-H activation methods that are compatible with the other functional groups present in the molecule.
Understanding the influence of the naphthalene (B1677914) and amine functionalities on the reactivity of the cyclobutane ring.
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the potential to predict molecular properties and interactions, thereby guiding the design of more potent and selective drug candidates. researchgate.netresearchgate.net For this compound, advanced computational modeling can provide profound insights into its conformational preferences, electronic properties, and potential binding modes with biological targets.
Future research in this domain should focus on:
Conformational Analysis: To understand the preferred three-dimensional arrangement of the cyclobutyl and naphthyl groups, which is crucial for receptor binding.
Pharmacophore Modeling: To identify the key structural features responsible for its biological activity and to design novel analogs with enhanced properties.
Molecular Docking and Dynamics Simulations: To predict the binding affinity and orientation of this compound and its derivatives within the active sites of target proteins. nih.govnih.gov
Unresolved Challenges:
The accuracy of computational models is highly dependent on the quality of the input data and the force fields used.
Predicting off-target effects and potential toxicity remains a significant hurdle. researchgate.net
The computational cost of high-level quantum mechanical calculations and long-timescale molecular dynamics simulations can be prohibitive.
Integration with High-Throughput Screening for Molecular Interaction Discovery
High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of compounds against a specific biological target. worldpharmatoday.comscdiscoveries.com Integrating this compound and its future analogs into HTS campaigns can accelerate the discovery of their molecular interactions and potential therapeutic applications.
Future efforts should be directed towards:
Target Identification: Screening against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify novel protein interactions. celtarys.comnih.gov
Assay Development: Designing and optimizing robust and sensitive assays for HTS that are compatible with the physicochemical properties of this compound. bccresearch.com
Hit-to-Lead Optimization: Utilizing HTS data to guide the medicinal chemistry efforts in optimizing the potency, selectivity, and pharmacokinetic properties of initial "hit" compounds. worldpharmatoday.com
Unresolved Challenges:
The high cost and infrastructure requirements for setting up and running HTS campaigns.
The potential for false positives and false negatives in HTS results, requiring rigorous follow-up validation. worldpharmatoday.com
The availability of diverse and high-quality compound libraries based on the this compound scaffold.
Design of Next-Generation Scaffolds Based on the this compound Core
The this compound core represents a versatile scaffold that can be elaborated upon to create next-generation therapeutic agents. researchgate.netrsc.org Its unique combination of rigidity and three-dimensionality makes it an attractive starting point for the design of molecules that can modulate challenging biological targets. nih.gov
Future design strategies should focus on:
Scaffold Hopping: Replacing the naphthalene or cyclobutane moieties with other bioisosteric groups to explore new chemical space and improve drug-like properties.
Fragment-Based Drug Design: Utilizing fragments of the core structure to build novel molecules with optimized binding interactions.
Privileged Scaffold Elaboration: Decorating the core scaffold with a variety of functional groups to create libraries of compounds with diverse pharmacological profiles.
Unresolved Challenges:
Q & A
Q. What are the established synthetic routes for Cyclobutyl(naphthalen-1-yl)methanamine, and what reaction conditions are critical for yield optimization?
this compound is typically synthesized via multi-step processes involving:
- Cyclobutylation : Reaction of naphthalen-1-ylmethanamine with cyclobutyl halides under basic conditions (e.g., KCO) in polar aprotic solvents like DMF at 60–80°C .
- Reductive Amination : Condensation of naphthalen-1-yl ketones with cyclobutylamine using NaBH or Pd/C-H systems .
- Catalytic Systems : Industrial-scale synthesis employs continuous flow reactors with heterogeneous catalysts (e.g., Ni or Pt) to enhance efficiency and purity . Key Parameters : Temperature control (±2°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yields (typically 60–85%) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and cyclobutyl-naphthalene connectivity. Aromatic protons appear at δ 7.2–8.3 ppm, while cyclobutyl CH resonates at δ 2.1–2.8 ppm .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and hydrogen-bonding networks (e.g., O–H∙∙∙O interactions in crystal lattices) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 225.31 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl group influence reaction pathways in functionalization studies?
The cyclobutyl ring introduces:
- Steric Hindrance : Slows nucleophilic substitution at the methanamine group by 30–40% compared to linear analogs (e.g., benzylamine derivatives) .
- Ring Strain : Facilitates ring-opening reactions under acidic conditions (e.g., HCl/EtOH, 80°C) to form secondary amines .
- Electronic Effects : The cyclobutyl σ*-orbital enhances reactivity in photochemical [2+2] cycloadditions with alkenes .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they resolved?
- Planarity Issues : Non-planar cyclobutyl-naphthalene moieties complicate phase determination. Solutions include:
- Twinned data refinement using SHELXL (HKLF 5 format) .
- High-resolution data collection (d-spacing <0.8 Å) at synchrotron facilities .
Q. What mechanistic insights explain the compound’s interactions with biological targets?
- Receptor Binding : The naphthalene moiety engages in π-π stacking with aromatic residues (e.g., Tyr in GPCRs), while the cyclobutyl group induces conformational strain, enhancing binding affinity (K: 2–5 µM) .
- Enzyme Inhibition : Competitive inhibition of monoamine oxidases (MAOs) occurs via amine group coordination to flavin cofactors, validated by kinetic assays (IC: 8.7 µM) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations .
- Crystallography : Employ SHELXE for initial phasing and Olex2 for visualization .
- Biological Assays : Pair surface plasmon resonance (SPR) with molecular docking (AutoDock Vina) to validate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
